
(2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide is an organic compound with a unique structure that includes a cyclopentane ring substituted with dimethyl and oxo groups, and a quaternary ammonium group attached to an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of reactions starting from simple alkanes or alkenes
Quaternization: The quaternary ammonium group is introduced by reacting the cyclopentane derivative with trimethylamine in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to ensure complete quaternization.
Iodide Ion Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the quaternary ammonium group to a tertiary amine.
Substitution: The iodide ion can be substituted with other halides or nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as chloride, bromide, or hydroxide ions are used in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
(2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged biomolecules, such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium chloride
- (2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium bromide
- (2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium fluoride
Uniqueness
(2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interaction with other molecules. The iodide ion can also affect the solubility and stability of the compound, making it suitable for specific applications where other halides may not be effective.
Propriétés
Numéro CAS |
60889-02-3 |
|---|---|
Formule moléculaire |
C11H22INO |
Poids moléculaire |
311.20 g/mol |
Nom IUPAC |
(2,4-dimethyl-3-oxocyclopentyl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H22NO.HI/c1-8-6-10(7-12(3,4)5)9(2)11(8)13;/h8-10H,6-7H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
GUOXCGQKAVSQKH-UHFFFAOYSA-M |
SMILES canonique |
CC1CC(C(C1=O)C)C[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)
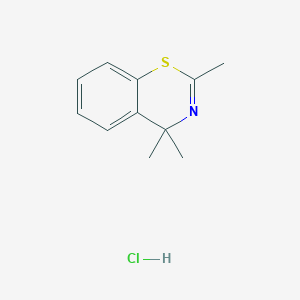
![3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol](/img/structure/B14612909.png)
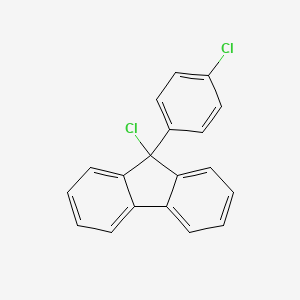


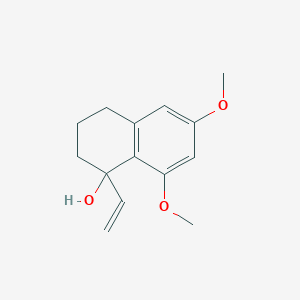
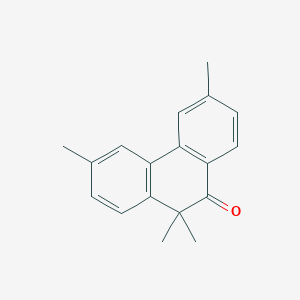

![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)
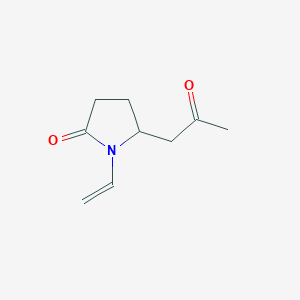
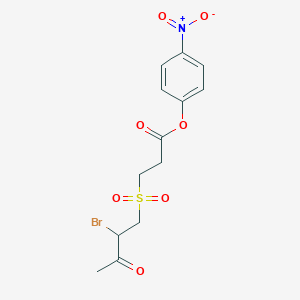
![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)
